amino}-L-alanine CAS No. 88282-42-2](/img/structure/B14386679.png)
3-{[(Benzyloxy)carbonyl](methyl)amino}-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(Benzyloxy)carbonylamino}-L-alanine is a compound with the molecular formula C12H15NO4. It is also known as N-[(Benzyloxy)carbonyl]-N-methyl-beta-alanine. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of a methylamino group, which is further connected to the L-alanine backbone. It is commonly used in organic synthesis and peptide chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Benzyloxy)carbonylamino}-L-alanine typically involves the protection of the amino group of L-alanine using a benzyloxycarbonyl (Cbz) group. The general synthetic route can be summarized as follows:
Protection of L-alanine: The amino group of L-alanine is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This forms the Cbz-protected L-alanine.
Methylation: The protected L-alanine is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to form the final product, 3-{(Benzyloxy)carbonylamino}-L-alanine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of L-alanine are reacted with benzyloxycarbonyl chloride in industrial reactors.
Methylation: The protected intermediate is then methylated using industrial-grade methyl iodide and bases in large-scale reactors.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-{(Benzyloxy)carbonylamino}-L-alanine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using catalytic hydrogenation (H2 with a palladium catalyst) to remove the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: H2 with a palladium catalyst.
Substitution: NBS in the presence of light or heat.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Removal of the benzyloxycarbonyl group to yield N-methyl-L-alanine.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
3-{(Benzyloxy)carbonylamino}-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its role in enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{(Benzyloxy)carbonylamino}-L-alanine involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site during peptide synthesis. Upon removal of the protecting group, the compound can participate in various biochemical pathways, interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-alanine: Similar structure but lacks the methyl group.
N-Methyl-L-alanine: Similar structure but lacks the benzyloxycarbonyl group.
N-Boc-L-alanine: Uses a tert-butyloxycarbonyl (Boc) group instead of a benzyloxycarbonyl group.
Uniqueness
3-{(Benzyloxy)carbonylamino}-L-alanine is unique due to the presence of both the benzyloxycarbonyl and methyl groups, which provide specific steric and electronic properties. This makes it particularly useful in peptide synthesis and as a versatile intermediate in organic chemistry.
Properties
CAS No. |
88282-42-2 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-14(7-10(13)11(15)16)12(17)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
WPGNFRXZRAMEIS-JTQLQIEISA-N |
Isomeric SMILES |
CN(C[C@@H](C(=O)O)N)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CN(CC(C(=O)O)N)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


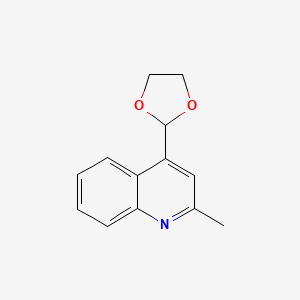
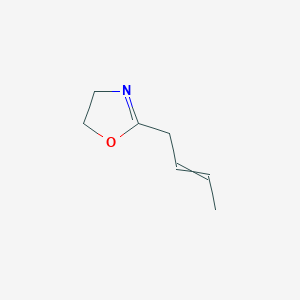

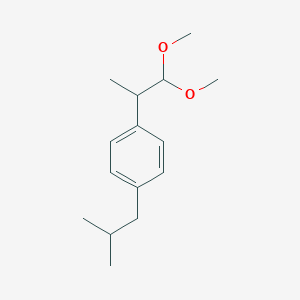

![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)
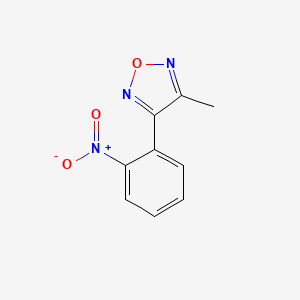
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
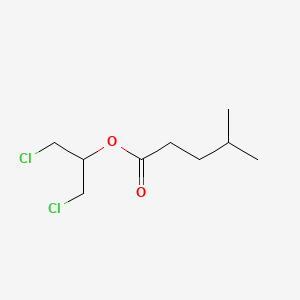
![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)

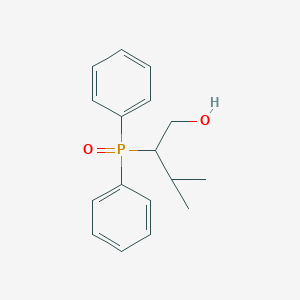
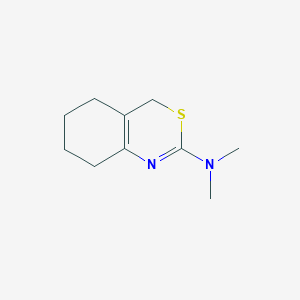
![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
